4-Chloro-2-fluoro-5-nitroaniline
Overview
Description
“4-Chloro-2-fluoro-5-nitroaniline” is a chemical compound with the CAS Number: 86988-02-5. It has a molecular weight of 190.56 and its IUPAC name is 4-chloro-2-fluoro-5-nitroaniline .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-fluoro-5-nitroaniline” can be represented by the formula C6H4ClFN2O2 . The InChI code for this compound is 1S/C6H4ClFN2O2/c7-3-1-4 (8)5 (9)2-6 (3)10 (11)12/h1-2H,9H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-2-fluoro-5-nitroaniline” are not available, nitro compounds like it generally exhibit aromatic behavior due to the presence of the benzene ring. They can undergo various types of reactions, including substitution and reduction reactions .
Physical And Chemical Properties Analysis
“4-Chloro-2-fluoro-5-nitroaniline” is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8 degrees Celsius .
Scientific Research Applications
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Nonlinear Optical Single Crystals
- Field : Materials Science
- Application : The compound 4-chloro-2-nitroaniline has been used to develop nonlinear optical single crystals .
- Method : The crystals were developed by a slow evaporation method at 40 °C .
- Results : The grown crystal was found to be thermally stable up to 115 °C and was identified as a soft material . The second harmonic generation efficiency was tested by the Kurtz Perry powder method .
-
Synthesis of Benzamide Derivatives
- Field : Organic Chemistry
- Application : 5-Chloro-2-nitroaniline has been used as a reagent to synthesize benzamide derivatives, which act as histone deacetylase inhibitors .
- Method : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Anticancer Drug Synthesis
- Field : Pharmaceutical Chemistry
- Application : 4-Fluoro-2-methoxy-5-nitroaniline is used as a reagent in the synthesis of the anticancer drug Mereletinib .
- Method : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this application are not specified in the source .
- Synthesis of N,N-Dimethyl-2-(2’-Amino-4’-Hydroxymethyl-Phenylthio)Benzylamine Analogs
- Field : Organic Chemistry
- Application : 4-Chloro-2-fluoro-5-nitrotoluene may be used in the synthesis of two new C-11 labeled analogs of N,N-dimethyl-2-(2’-amino-4’-hydroxymethyl-phenylthio)benzylamine .
- Method : The specific methods of synthesis are not provided in the source .
- Results : These analogs were further evaluated as serotonin transporter imaging agents .
-
Synthesis of Caffeine Co-crystals
- Field : Pharmaceutical Chemistry
- Application : 4-Chloro-3-nitroaniline and other halogenated nitroanilines have been used in the synthesis of new 1:1 co-crystals of caffeine .
- Method : The specific methods of synthesis are not provided in the source .
- Results : These co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer and 3D interlocked structures .
-
Nonlinear Optical Single Crystals
- Field : Materials Science
- Application : 4-Chloro-2-nitroaniline has been used to develop nonlinear optical single crystals .
- Method : The crystals were developed by a slow evaporation method at 40 °C .
- Results : The grown crystal was found to be thermally stable up to 115 °C and was identified as a soft material . The second harmonic generation efficiency was tested by the Kurtz Perry powder method .
Safety And Hazards
This compound is considered hazardous. It has been associated with various hazard statements including H302-H315-H319-H332-H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
4-chloro-2-fluoro-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRULFQRXGSSDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548445 | |
Record name | 4-Chloro-2-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-nitroaniline | |
CAS RN |
86988-02-5 | |
Record name | 4-Chloro-2-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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